molecular formula C9H13N3O2 B2563823 (3S,4R)-4-[(4-Methylpyrimidin-2-yl)amino]oxolan-3-ol CAS No. 1932143-40-2

(3S,4R)-4-[(4-Methylpyrimidin-2-yl)amino]oxolan-3-ol

Cat. No.: B2563823
CAS No.: 1932143-40-2
M. Wt: 195.222
InChI Key: VACYQJOTESNKBZ-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4R)-4-[(4-Methylpyrimidin-2-yl)amino]oxolan-3-ol, also known as Emtricitabine, is a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of human immunodeficiency virus (HIV) infection. Emtricitabine is a synthetic cytosine analogue that inhibits the activity of reverse transcriptase, an enzyme that is essential for the replication of HIV. In

Mechanism of Action

(3S,4R)-4-[(4-Methylpyrimidin-2-yl)amino]oxolan-3-ole inhibits the activity of reverse transcriptase, an enzyme that is essential for the replication of HIV. Reverse transcriptase converts viral RNA into DNA, which is then integrated into the host cell's genome. (3S,4R)-4-[(4-Methylpyrimidin-2-yl)amino]oxolan-3-ole is incorporated into the growing viral DNA chain, causing premature termination of the chain and preventing further viral replication.
Biochemical and Physiological Effects
(3S,4R)-4-[(4-Methylpyrimidin-2-yl)amino]oxolan-3-ole has been shown to be effective in reducing viral load and increasing CD4+ cell counts in HIV-infected individuals. (3S,4R)-4-[(4-Methylpyrimidin-2-yl)amino]oxolan-3-ole is generally well-tolerated, with common side effects including headache, nausea, and diarrhea. (3S,4R)-4-[(4-Methylpyrimidin-2-yl)amino]oxolan-3-ole has a long half-life, allowing for once-daily dosing.

Advantages and Limitations for Lab Experiments

(3S,4R)-4-[(4-Methylpyrimidin-2-yl)amino]oxolan-3-ole is a widely used antiretroviral drug, and its mechanism of action has been extensively studied. (3S,4R)-4-[(4-Methylpyrimidin-2-yl)amino]oxolan-3-ole is generally well-tolerated, making it a useful tool for studying the effects of reverse transcriptase inhibition. However, (3S,4R)-4-[(4-Methylpyrimidin-2-yl)amino]oxolan-3-ole is not effective against all strains of HIV, and the development of drug-resistant strains is a concern.

Future Directions

Future research on (3S,4R)-4-[(4-Methylpyrimidin-2-yl)amino]oxolan-3-ole could focus on its potential use in the prevention of HIV transmission. (3S,4R)-4-[(4-Methylpyrimidin-2-yl)amino]oxolan-3-ole has been shown to be effective in reducing the risk of HIV infection in high-risk populations. In addition, (3S,4R)-4-[(4-Methylpyrimidin-2-yl)amino]oxolan-3-ole could be investigated for its activity against other viruses, such as hepatitis B virus. Finally, the development of new (3S,4R)-4-[(4-Methylpyrimidin-2-yl)amino]oxolan-3-ole analogues with improved efficacy and reduced toxicity could be an area of future research.

Synthesis Methods

(3S,4R)-4-[(4-Methylpyrimidin-2-yl)amino]oxolan-3-ole is synthesized from 2'-deoxy-5-fluoro-3',5'-di-O-benzoyl-β-D-cytidine. The synthesis involves the protection of the 5'-hydroxyl group with a benzoyl group, followed by the fluorination of the 5-position with tetra-n-butylammonium fluoride. The benzoyl group is then removed, and the resulting intermediate is treated with 4-methylpyrimidine-2-amine to form (3S,4R)-4-[(4-Methylpyrimidin-2-yl)amino]oxolan-3-ole.

Scientific Research Applications

(3S,4R)-4-[(4-Methylpyrimidin-2-yl)amino]oxolan-3-ole is used in the treatment of HIV infection. It is often used in combination with other antiretroviral drugs to prevent the development of drug-resistant strains of HIV. (3S,4R)-4-[(4-Methylpyrimidin-2-yl)amino]oxolan-3-ole has also been studied for its potential use in the prevention of HIV transmission. In addition, (3S,4R)-4-[(4-Methylpyrimidin-2-yl)amino]oxolan-3-ole has been investigated for its activity against other viruses, such as hepatitis B virus.

Properties

IUPAC Name

(3S,4R)-4-[(4-methylpyrimidin-2-yl)amino]oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-6-2-3-10-9(11-6)12-7-4-14-5-8(7)13/h2-3,7-8,13H,4-5H2,1H3,(H,10,11,12)/t7-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACYQJOTESNKBZ-HTQZYQBOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NC2COCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=NC=C1)N[C@@H]2COC[C@H]2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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